

# Strontium Lactate: A Comparative Analysis of Its Efficacy as an Osteogenic Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium lactate*

Cat. No.: *B1616434*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Strontium, an alkaline earth metal with biochemical properties similar to calcium, has garnered significant interest for its role in bone metabolism. Administered as various salts, its primary therapeutic application is in the management of osteoporosis. The proposed mechanism of action for strontium is unique among osteoporosis treatments, as it is suggested to have a dual effect: stimulating bone formation (osteogenesis) and reducing bone resorption. This "uncoupling" of bone turnover shifts the balance towards a net increase in bone mass. This guide provides a comparative analysis of the efficacy of **strontium lactate** against other prominent osteogenic and anti-resorptive agents, supported by experimental data. While much of the extensive clinical research has been conducted on strontium ranelate, the bioactive component is understood to be the strontium ion ( $\text{Sr}^{2+}$ ). Therefore, data from studies on strontium ranelate and other strontium salts are included to infer the potential efficacy of **strontium lactate**.

## Mechanism of Action: Signaling Pathways

Strontium exerts its effects on bone cells through the modulation of several key signaling pathways, leading to increased osteoblast activity and decreased osteoclast activity.

## Osteoblast Stimulation

Strontium promotes the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation, through at least two interconnected pathways:

- **Wnt/β-catenin Signaling:** Strontium has been shown to activate the canonical Wnt signaling pathway. It is proposed to do this by increasing the expression of Wnt3a and Wnt5a. This leads to the nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in osteoblast differentiation and survival. Strontium may also suppress sclerostin, an inhibitor of the Wnt pathway.[1][2]
- **Calcineurin/NFATc Signaling:** Strontium can activate calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFATc) transcription factors.[3] This activation leads to the nuclear translocation of NFATc1, which promotes osteoblast replication and the expression of osteogenic markers like Runx2.[3] This pathway also appears to interact with Wnt signaling.[3]



[Click to download full resolution via product page](#)

Caption: Strontium's stimulation of osteoblast activity.

## Osteoclast Inhibition

Strontium also plays a role in reducing bone resorption by affecting osteoclasts, the cells that break down bone tissue. This is primarily achieved through the OPG/RANKL signaling axis:

- Osteoprotegerin (OPG) and RANKL: Osteoblasts regulate osteoclast differentiation and activity by producing OPG and Receptor Activator of Nuclear Factor  $\kappa$ B Ligand (RANKL). RANKL binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK. Strontium has been shown to increase OPG expression and decrease RANKL expression in osteoblasts, thus shifting the balance towards inhibition of osteoclastogenesis.<sup>[4][5]</sup>

[Click to download full resolution via product page](#)

Caption: Strontium's inhibition of osteoclast activity.

## Comparative Efficacy Data

The following tables summarize quantitative data from preclinical and clinical studies comparing strontium salts (primarily ranelate) with other osteogenic and anti-resorptive agents.

## Preclinical Data: Ovariectomized (OVX) Rat Models

| Agent<br>(Dosage)                           | Model                          | Duration | Change in<br>Bone<br>Mineral<br>Density<br>(BMD)                                                                                                                             |                                                                                                                              | Histomorph<br>ometric<br>Changes | Reference |
|---------------------------------------------|--------------------------------|----------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------------------------------|-----------|
|                                             |                                |          |                                                                                                                                                                              |                                                                                                                              |                                  |           |
| Strontium<br>Ranelate<br>(500<br>mg/kg/day) | OVX<br>Sprague-<br>Dawley Rats | 12 weeks | Significantly<br>increased<br>femoral BMD<br>(total,<br>diaphyseal,<br>metaphyseal)<br>vs. OVX<br>control.                                                                   | Increased<br>BV/TV, Tb.N,<br>and Tb.Th vs.<br>OVX control.                                                                   |                                  | [6]       |
| Alendronate<br>(7<br>mg/kg/week)            | OVX<br>Sprague-<br>Dawley Rats | 12 weeks | Significantly<br>increased<br>femoral BMD<br>(total,<br>diaphyseal,<br>metaphyseal)<br>vs. OVX<br>control. No<br>significant<br>difference<br>from<br>strontium<br>ranelate. | Increased<br>BV/TV, Tb.N,<br>and Tb.Th vs.<br>OVX control.<br>No significant<br>difference<br>from<br>strontium<br>ranelate. |                                  | [6]       |

---

|                                     |                         |         |                                                                                                                     |                               |
|-------------------------------------|-------------------------|---------|---------------------------------------------------------------------------------------------------------------------|-------------------------------|
| Strontium Ranelate (1800 mg/kg/day) | OVX Sprague-Dawley Rats | 8 weeks | Significantly higher vertebral and femoral BMD compared to all other groups (raloxifene, misoprostol, OVX control). | Not detailed in abstract. [7] |
| Raloxifene (3 mg/kg/day)            | OVX Sprague-Dawley Rats | 8 weeks | Prevented bone loss in vertebrae, but not in the femur. Vertebral BMD lower than strontium ranelate group.          | Not detailed in abstract. [7] |

---

BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness

## Clinical Data: Postmenopausal Women with Osteoporosis

| Agent<br>(Dosage)                   | Patient<br>Population                            | Duration | Change in<br>Bone<br>Turnover<br>Markers                                             | Change in<br>Bone<br>Microstruct<br>ure                                                                                                                                              | Reference |
|-------------------------------------|--------------------------------------------------|----------|--------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Strontium<br>Ranelate (2<br>g/day ) | Postmenopau<br>sal women<br>with<br>osteoporosis | 6 months | Small,<br>significant<br>reductions in<br>PINP (-19%)<br>and $\beta$ -CTX<br>(-11%). | Mineralization<br>Surfaces (%<br>of bone<br>surface):<br>Trabecular:<br>$5.25 \pm 1.15\%$ ; [8]<br>Endocortical:<br>$9.70 \pm 2.07\%$ .<br>Cortical<br>porosity: $4.14 \pm 0.40\%$ . |           |
| Teriparatide<br>(20 $\mu$ g/day )   | Postmenopau<br>sal women<br>with<br>osteoporosis | 6 months | Significant<br>increases in<br>PINP (+57%)<br>and<br>resorption<br>markers.          | Mineralization<br>Surfaces (%<br>of bone<br>surface):<br>Trabecular:<br>$7.73 \pm 1.48\%$ ;<br>Endocortical:<br>$17.22 \pm 3.06\%$ .<br>Cortical<br>porosity: $5.40 \pm 0.41\%$ .    | [8]       |

|                               |                                        |           |                                               |                                                                                                   |     |
|-------------------------------|----------------------------------------|-----------|-----------------------------------------------|---------------------------------------------------------------------------------------------------|-----|
| Strontium Ranelate (2 g/day ) | Postmenopausal women with osteoporosis | 12 months | No significant changes in remodeling markers. | Increased mean cortical thickness (+5.3%), cortical area (+4.9%), and trabecular density (+2.1%). | [9] |
| Alendronate (70 mg/week)      | Postmenopausal women with osteoporosis | 12 months | Suppression of remodeling markers.            | No significant changes in cortical thickness, cortical area, or trabecular density.               | [9] |

PINP: Procollagen type I N-terminal propeptide (marker of bone formation);  $\beta$ -CTX: C-terminal telopeptide of type I collagen (marker of bone resorption)

## Bioavailability of Strontium Lactate

A clinical study on the safety and pharmacokinetics of orally administered strontium L-lactate in healthy adults provided the following data:

| Dose of Strontium (from Sr-L-lactate) | Mean Serum Cmax (mg Sr/dL) | Time to Cmax (hours) | Estimated Oral Bioavailability |
|---------------------------------------|----------------------------|----------------------|--------------------------------|
| 170 mg                                | 2.6 $\pm$ 0.6              | ~3.1                 | 27% - 34%                      |
| 340 mg                                | 6.4 $\pm$ 1.8              | ~3.2                 | 27% - 34%                      |
| 680 mg                                | 9.3 $\pm$ 2.1              | ~2.8                 | 27% - 34%                      |

The study concluded that the strontium ion in strontium L-lactate is readily bioavailable after oral administration, with high solubility in water and intestinal fluid.[10]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.

### Ovariectomized (OVX) Rat Model of Osteoporosis

This is a standard preclinical model to simulate postmenopausal osteoporosis.



[Click to download full resolution via product page](#)

Caption: Workflow for the OVX rat model experiment.

**Key Steps:**

- Animal Selection: Sexually mature female rats (e.g., Sprague-Dawley) are commonly used.
- Surgery: Animals undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham group undergoes a similar surgical procedure without removal of the ovaries to serve as a control.[11][12]
- Treatment: After a recovery period, animals are randomized into treatment groups and receive the test agents (e.g., **strontium lactate**), comparator drugs, or a vehicle control, typically via oral gavage for a period of several weeks.[11]
- Analysis: At the end of the study, various endpoints are assessed:
  - Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography ( $\mu$ CT).[6]
  - Bone Microarchitecture: Assessed by  $\mu$ CT to determine parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[6]
  - Biomechanical Strength: Mechanical testing of bones (e.g., femur) to determine properties like maximum load and stiffness.[6]
  - Serum Biomarkers: Blood samples are analyzed for markers of bone formation (e.g., P1NP, ALP) and resorption (e.g., CTX).[13]

## In Vitro Osteoblast Proliferation and Differentiation Assays

These assays are used to determine the direct effects of a compound on bone-forming cells.

**Key Steps:**

- Cell Culture: Primary osteoblasts (e.g., from rat calvaria) or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in appropriate media.[14][15]

- Treatment: Cells are treated with various concentrations of the test compound (e.g., strontium) and controls.
- Proliferation Assay: Cell proliferation can be measured at different time points using methods like lactate dehydrogenase (LDH) activity assays or MTT assays.[16]
- Differentiation and Mineralization Assays:
  - Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.[14]
  - Mineralization: The formation of mineralized nodules, a hallmark of mature osteoblasts, can be visualized and quantified by Alizarin Red S staining.[14]
  - Gene Expression: The expression of osteogenic marker genes (e.g., Runx2, ALP, osteocalcin) is quantified using real-time polymerase chain reaction (RT-PCR).[17]

## Conclusion

The available evidence, primarily from studies on strontium ranelate, suggests that the strontium ion is a dual-acting agent that stimulates bone formation and inhibits bone resorption. Preclinical studies in ovariectomized rats show that strontium ranelate is effective at increasing bone mineral density and improving bone microarchitecture, with an efficacy comparable to alendronate in some parameters.[6] Clinical studies in postmenopausal women indicate that while strontium ranelate's effect on bone turnover markers is modest compared to a potent anabolic agent like teriparatide, it leads to significant improvements in bone microstructure, particularly cortical thickness, an effect not observed with alendronate.[8][9]

Pharmacokinetic data for **strontium lactate** indicates good oral bioavailability, suggesting that it can effectively deliver the active strontium ion to the systemic circulation.[10] While direct comparative efficacy trials of **strontium lactate** against other osteogenic agents are needed, the existing body of research on other strontium salts provides a strong rationale for its potential as an effective agent for the management of osteoporosis. The choice of a specific osteogenic agent will depend on the patient's specific clinical profile, including the severity of osteoporosis and the desired balance between anabolic and anti-resorptive effects.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium inhibits osteoclastogenesis by enhancing LRP6 and  $\beta$ -catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of teriparatide and strontium ranelate on bone biopsies and biochemical markers of bone turnover in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strontium ranelate and alendronate have differing effects on distal tibia bone microstructure in women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel extraction method enhanced the osteogenic and anti-osteoporosis effect of tea extract without any hepatotoxicity in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strontium fructose 1,6-diphosphate prevents bone loss in a rat model of postmenopausal osteoporosis via the OPG/RANKL/RANK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes  
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Strontium Lactate: A Comparative Analysis of Its Efficacy as an Osteogenic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616434#efficacy-of-strontium-lactate-compared-to-other-osteogenic-agents]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)